(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves assembling the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound often relies on the availability of fluorinated synthetic blocks and effective fluorinating reagents. The process may involve multiple steps, including the use of trichloromethyl-pyridine and other intermediates to achieve the desired trifluoromethyl-pyridine structure .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the trifluoromethyl group can influence the biological activity of the compound, making it a valuable tool for studying various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other industrial products. Its distinctive chemical properties make it suitable for various applications, including the production of pesticides and other agricultural chemicals .
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring structure but differs in the position of the trifluoromethyl group.
Trifluoromethyl Pyrimidine Derivatives: These compounds contain a trifluoromethyl group attached to a pyrimidine ring and exhibit similar chemical properties.
Uniqueness: (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to its specific structural configuration, which includes the (2R) stereochemistry and the position of the trifluoromethyl group on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-6(9(10,11)12)3-2-4-13-7/h2-5H,1H3,(H,14,15)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZRZFSBFWCBEK-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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